A Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile
A Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Executive Summary
5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) is a substituted pyridine derivative that represents a valuable heterocyclic building block for the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a hydroxyl, a methyl, and a nitrile on a pyridine scaffold—imparts a distinct set of physicochemical properties that are critical for its application in synthesis and drug design. The pyridine moiety itself is a privileged structure, frequently found in FDA-approved pharmaceuticals, highlighting the importance of understanding its derivatives.[1] This guide provides a comprehensive analysis of the structural features, core physicochemical data, and analytical characterization protocols for 5-Hydroxy-3-methylpyridine-2-carbonitrile, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its properties, from electronic effects to tautomeric equilibria, and provide validated methodologies for its analysis and handling.
Molecular Structure and Quantum-Chemical Properties
The foundation of this compound's behavior lies in its molecular architecture. As a substituted pyridine, it is an aromatic heterocycle where the interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates its reactivity and physical characteristics.
The nitrogen atom in the pyridine ring acts as an electron sink, reducing the aromatic electron density compared to benzene and influencing the acidity and basicity of the substituents. The nitrile group further withdraws electron density via both inductive and resonance effects, impacting the pKa of the pyridine nitrogen and the phenolic hydroxyl group.
Caption: Chemical structure of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | - |
| Synonyms | 5-Hydroxy-3-methyl-2-cyanopyridine, 5-hydroxy-3-methylpicolinonitrile | [2][3] |
| CAS Number | 228867-86-5 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O | [2][4][5] |
| Molecular Weight | 134.14 g/mol | [2][3][5] |
| Appearance | Solid (Predicted) | [2] |
Core Physicochemical Data and Interpretation
The utility of a chemical intermediate is defined by its physical properties. These parameters govern reaction conditions, purification strategies, and, in a pharmaceutical context, aspects of formulation and bioavailability. The data presented below are based on predictive models, as extensive experimental validation is not publicly available.
Table 2: Summary of Physicochemical Properties
| Parameter | Predicted Value | Significance and Experimental Context |
| Boiling Point | 419.7 ± 45.0 °C | [3] |
| Density | 1.26 ± 0.1 g/cm³ | [3] |
| pKa (Pyridine N) | 3.36 ± 0.23 | [3] |
| pKa (Hydroxyl) | ~8-10 (Estimated) | The phenolic hydroxyl group is acidic. Its acidity is enhanced by the nitrile group but slightly reduced by the methyl group. |
| Solubility | Low in water; Soluble in some organic solvents | [2] |
The Critical Role of Tautomerism
A crucial aspect of hydroxypyridines is their capacity to exist in tautomeric forms. 5-Hydroxy-3-methylpyridine-2-carbonitrile can exist in equilibrium with its corresponding pyridone tautomer. This equilibrium is highly dependent on the solvent, pH, and temperature. The pyridone form can influence hydrogen bonding patterns, crystal packing, and reactivity. Understanding this equilibrium is essential, as the two forms possess different spectroscopic signatures and chemical behaviors.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Analytical Characterization: Protocols and Interpretation
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following section outlines standard, self-validating protocols for the comprehensive analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Purity and Identity Confirmation Workflow
The logical flow for characterization ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.
Caption: A validated workflow for analytical characterization.
Experimental Protocol: Purity Determination by RP-HPLC
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying the purity of small organic molecules due to its high resolution and sensitivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of 5-Hydroxy-3-methylpyridine-2-carbonitrile at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
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Time 0-2 min: 5% B
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Time 2-15 min: Linear gradient from 5% to 95% B
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Time 15-17 min: Hold at 95% B
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Time 17-18 min: Return to 5% B
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Time 18-20 min: Re-equilibration at 5% B
-
-
Detection: Monitor at 254 nm.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum should reveal two distinct aromatic protons on the pyridine ring, a sharp singlet for the methyl group protons, and a potentially broad, exchangeable singlet for the hydroxyl proton.
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¹³C NMR: Expect seven distinct carbon signals, including the characteristic signal for the nitrile carbon (typically ~115-120 ppm), aromatic carbons, and the methyl carbon.
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FTIR Spectroscopy: Key vibrational bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), the C≡N stretch (sharp, ~2220-2240 cm⁻¹), and C=C/C=N aromatic stretches (~1500-1600 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable at m/z 135.05, corresponding to the protonated form of the molecule.
Synthesis, Reactivity, and Handling
Retrosynthetic Considerations
While specific synthesis procedures for this exact molecule are proprietary or not widely published, a plausible synthetic route can be devised from common starting materials. A logical approach would involve the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing pyridine core.
Caption: High-level retrosynthetic pathways to the target molecule.
Chemical Reactivity
The compound is a versatile intermediate due to its multiple reactive sites:
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Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate a library of derivatives.
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of other functional groups.
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Pyridine Ring: While generally electron-deficient, it can participate in certain substitution or coupling reactions depending on the reaction conditions.
Storage and Handling
Trustworthiness in experimental work begins with proper material handling.
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Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[2] A tightly sealed container is crucial to prevent moisture absorption and potential degradation.[2]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If handling the powder, avoid dust formation and ensure adequate ventilation or use a fume hood.
Conclusion
5-Hydroxy-3-methylpyridine-2-carbonitrile is a compound of significant interest, characterized by a rich interplay of functional groups that define its physicochemical profile. Its predicted properties—moderate basicity, phenolic acidity, and limited aqueous solubility—are consistent with its structure. The potential for tautomerism is a key chemical feature that must be considered in both its analysis and application. By employing the validated analytical workflows and handling procedures outlined in this guide, researchers can confidently utilize this versatile building block to advance their synthetic and drug discovery programs.
References
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5-Hydroxy-3-Methylpyridine-2-Carbonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. 2
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228867-86-5(5-Hydroxy-3-methylpyridine-2-carbonitrile) Product Description. ChemicalBook. 4
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5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) SDS. Guidechem. 5
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5-Hydroxy-3-methylpyridine-2-carbonitrile. Chongqing Chemdad Co., Ltd. 3
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
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